Ethyl 2-(3-nitrophenyl)acetate
Overview
Description
Ethyl 2-(3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is an ester derived from the reaction of 3-nitrobenzyl alcohol and ethyl acetate. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(3-nitrophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-nitrobenzyl alcohol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form ethyl 2-(3-aminophenyl)acetate. This reaction typically uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group in this compound can be hydrolyzed to form 3-nitrophenylacetic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: Ethyl 2-(3-aminophenyl)acetate.
Substitution: Various substituted phenylacetates.
Hydrolysis: 3-nitrophenylacetic acid, ethanol.
Scientific Research Applications
Ethyl 2-(3-nitrophenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-nitrophenyl)acetate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amine product is formed.
Comparison with Similar Compounds
Ethyl 2-(3-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-nitrophenyl)acetate: Similar structure but with the nitro group in the para position. This compound may exhibit different reactivity and properties due to the position of the nitro group.
Ethyl 2-(2-nitrophenyl)acetate: Similar structure but with the nitro group in the ortho position. This compound may have different steric and electronic effects compared to this compound.
Ethyl 2-(3-aminophenyl)acetate: The reduced form of this compound. This compound has an amino group instead of a nitro group, leading to different chemical properties and reactivity.
This compound is unique due to its specific substitution pattern and the presence of both an ester and a nitro group, which confer distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
ethyl 2-(3-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSTWFAYXHCBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566713 | |
Record name | Ethyl (3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14318-64-0 | |
Record name | Ethyl (3-nitrophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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